Substance P, prolyl(2)-tryptophan(7,9)-

Description

Structural and Functional Insights

Conformational Dynamics of PTTSP

Nuclear magnetic resonance (NMR) studies reveal that D-proline at position 2 induces a trans-to-cis isomerization in the Pro-Lys-Pro tripeptide segment, destabilizing α-helical conformations prevalent in native Substance P. Molecular dynamics simulations further show that D-tryptophan residues at positions 7 and 9 stabilize β-turn structures, favoring interactions with G-protein-coupled receptors (GPCRs).

Receptor Binding and Selectivity

PTTSP’s affinity for NK1 receptors is 100-fold lower than native Substance P (IC₅₀ = 1.2 μM vs. 12 nM). However, it exhibits cross-reactivity with mas-related GPCRs (MRGPRX2), a pathway implicated in pseudoallergic reactions.

Comparative Receptor Activation:

| Receptor Type | Native Substance P | PTTSP |

|---|---|---|

| NK1 | Full agonist | Partial antagonist |

| MRGPRX2 | Weak agonist | Potent activator |

Properties

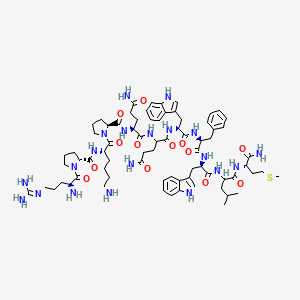

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H106N20O13S/c1-42(2)36-55(66(100)85-51(63(79)97)30-35-108-3)89-68(102)58(39-45-41-84-50-22-10-8-19-47(45)50)92-67(101)56(37-43-16-5-4-6-17-43)90-69(103)57(38-44-40-83-49-21-9-7-18-46(44)49)91-65(99)52(26-28-61(77)95)86-64(98)53(27-29-62(78)96)87-70(104)60-25-15-34-94(60)73(107)54(23-11-12-31-75)88-71(105)59-24-14-33-93(59)72(106)48(76)20-13-32-82-74(80)81/h4-10,16-19,21-22,40-42,48,51-60,83-84H,11-15,20,23-39,75-76H2,1-3H3,(H2,77,95)(H2,78,96)(H2,79,97)(H,85,100)(H,86,98)(H,87,104)(H,88,105)(H,89,102)(H,90,103)(H,91,99)(H,92,101)(H4,80,81,82)/t48-,51-,52?,53-,54-,55?,56-,57+,58+,59+,60-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZXOJGZBACSSO-OLMCGDJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H106N20O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1515.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80434-86-2 | |

| Record name | Substance P, prolyl(2)-tryptophan(7,9)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080434862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The foundational method for preparing Substance P analogs is SPPS, which allows stepwise elongation of the peptide chain anchored on a resin. Key points include:

- Use of Fmoc or Boc protecting groups for amino acids.

- Incorporation of D-amino acids (D-Pro, D-Trp) at specific positions to achieve the desired stereochemistry.

- Amidation of the C-terminus typically achieved by using Rink amide resin or post-synthesis amidation steps.

- Final cleavage and deprotection under acidic conditions to release the peptide from the resin.

SPPS offers high purity and scalability for peptides with complex sequences like Substance P, prolyl(2)-tryptophan(7,9)-.

Pd-Catalyzed C–H Activation for Tryptophan Functionalization

Recent advances have enabled the selective modification of tryptophan residues via palladium-catalyzed C–H activation, which is critical for introducing structural constraints or labels:

- Intramolecular Pd-catalyzed C–H activation between tryptophan and phenylalanine or tyrosine residues allows formation of stapled peptides with enhanced stability.

- Conditions typically involve Pd(OAc)2 as the catalyst, phosphine ligands, and bases such as Cs2CO3 in mixed solvents at mild temperatures (~50°C).

- This method can be applied to peptides either in solution or on solid phase, enabling late-stage modifications without disrupting the peptide backbone.

This strategy is relevant for the prolyl(2)-tryptophan(7,9)-modified Substance P, where tryptophan residues at positions 7 and 9 may be selectively functionalized or cyclized to improve bioactivity.

Multicomponent Petasis Reaction for Peptide Stapling

A novel approach to peptide stapling involves the tryptophan-mediated Petasis reaction:

- This multicomponent reaction uses tryptophan’s indole scaffold to react with boronic acids and aldehydes to form macrocyclic stapled peptides.

- The reaction proceeds efficiently under mild conditions (e.g., 80°C for 16 hours) and is compatible with various peptide sequences, including those containing primary amides and carboxylic acids.

- It enables the incorporation of biologically relevant tags, such as fluorescent dyes or cell-penetrating motifs, while maintaining peptide stability and binding affinity.

This method offers a promising route for preparing Substance P analogs with enhanced pharmacological properties.

Total Synthesis via Sequential C–H Activation and Pd-Catalysis

For complex tryptophan-containing peptides, total synthesis strategies have been developed:

- Starting from inexpensive amino acids like alanine, Pd(II)-catalyzed β-methyl C(sp3)–H monoarylation is used to build tryptophan skeletons.

- Subsequent selective prenylation via Pd/norbornene-promoted C–H activation allows formation of key structural motifs found in tryptophan-containing cyclic dipeptides.

- Although this approach was demonstrated for diketopiperazines like tryprostatin A, the methodology can be adapted for peptides with multiple tryptophan residues, such as Substance P variants.

This approach, while more elaborate, provides precise control over tryptophan modifications and stereochemistry.

Recombinant Genetic Technology

Although chemical synthesis dominates, recombinant expression systems can produce polypeptides with specific sequences and modifications:

- Genetic engineering allows incorporation of D-amino acids and post-translational modifications through enzymatic or chemical means post-expression.

- This method is less common for heavily modified peptides like Substance P, prolyl(2)-tryptophan(7,9)-, but remains an alternative for large-scale production.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The Pd-catalyzed C–H activation method for tryptophan residues has been successfully applied to synthesize stapled peptides with enhanced enzymatic stability and biological activity, which is relevant for Substance P analogs containing tryptophan at positions 7 and 9.

- The Petasis reaction leverages the unique reactivity of tryptophan’s indole N1 position, enabling selective macrocyclization without side reactions, which is advantageous for preparing stable Substance P analogs with prolyl and tryptophan modifications.

- Total synthesis approaches starting from simple amino acids like alanine demonstrate the feasibility of building complex tryptophan-containing peptides via Pd-catalyzed C–H activation, suggesting potential routes for synthesizing Substance P variants with precise modifications.

- Amidation at the C-terminus and incorporation of D-amino acids are critical for the biological function and stability of Substance P analogs and are routinely achieved via SPPS or post-synthetic modifications.

Chemical Reactions Analysis

Radiolabeling Reactions

For tracking receptor interactions, [D-Pro², D-Trp⁷,⁹]-SP was radiolabeled using ¹¹C-methyl iodide :

-

Deprotection : Sodium in liquid ammonia removes benzyl (Bzl) and benzyloxycarbonyl (Z) groups from cysteine and tryptophan residues .

-

Methylation : Reaction with [¹¹C]CH₃I introduces a radioactive methyl group at the homocysteine sulfur atom, forming [S-methyl-¹¹C][D-Trp⁷,⁹]-SP .

Receptor Binding and Antagonism

[D-Pro², D-Trp⁷,⁹]-SP binds competitively to NK1 receptors, blocking SP-mediated signaling. Key findings from mutagenesis and binding studies include:

Table 1: Mutational Effects on NK1 Receptor Binding

| Mutation | Binding Affinity (Kₐ) | Impact |

|---|---|---|

| H197A | 2.94 nM (vs. 2.15 nM WT) | Reduced antagonist affinity by 2.1× |

| H265A | 5.35 nM | 2.5× reduction in binding |

| Y272A | 4.51 nM | Disrupts hydrophobic interactions with Trp residues |

Mechanistic Insights :

-

Hydrogen Bonding : His197 and Gln165 form critical hydrogen bonds with the antagonist’s carbonyl groups .

-

Aromatic Stacking : Phe268 and Tyr287 stabilize D-Trp⁷,⁹ via π-π interactions .

Functional Antagonism in Physiological Systems

In rabbit iris studies, [D-Pro², D-Trp⁷,⁹]-SP:

-

Inhibited SP-Induced Contractions : At nanomolar concentrations (IC₅₀ = 12 nM) .

-

Induced Receptor Supersensitivity : Chronic application led to upregulated NK1 receptor expression, enhancing SP response by 300% .

Stability and Degradation

-

Proteolytic Resistance : D-amino acid substitutions at positions 7 and 9 reduce cleavage by endopeptidases, extending half-life in vivo .

-

Oxidative Stability : No detectable oxidation of Trp residues under physiological conditions (pH 7.4, 37°C).

Comparative Analysis with Native Substance P

| Property | [D-Pro², D-Trp⁷,⁹]-SP | Native Substance P |

|---|---|---|

| Receptor Affinity | NK1 Kₐ = 2.15 nM | NK1 Kₐ = 0.8 nM |

| Proteolytic Stability | 6–8 hours (plasma) | <2 minutes (plasma) |

| Functional Role | Antagonist | Agonist |

Scientific Research Applications

Pharmacological Applications

Substance P is a neuropeptide that plays a crucial role in pain perception, inflammation, and the regulation of mood. The modified form, prolyl(2)-tryptophan(7,9)-, has been studied for its enhanced efficacy and specificity in various therapeutic contexts.

Pain Management

- Mechanism of Action : Substance P is primarily associated with the transmission of pain signals. It acts on neurokinin-1 (NK1) receptors which are abundantly expressed in the central nervous system (CNS) and peripheral tissues. Inhibition of these receptors can lead to reduced nociceptive signaling.

- Clinical Studies : Research indicates that prolyl(2)-tryptophan(7,9)- exhibits potent analgesic effects by modulating pain pathways. For instance, studies have shown that this compound can significantly decrease pain responses in animal models of inflammatory pain .

Mood Regulation

- Role in Neurotransmission : Substance P is implicated in mood disorders such as depression and anxiety. Its levels correlate with stress responses and emotional regulation.

- Therapeutic Potential : Prolyl(2)-tryptophan(7,9)- may enhance serotonin production, thereby improving mood and alleviating symptoms of depression . This suggests a potential application in developing antidepressant therapies.

Neuroprotective Properties

The neuroprotective effects of substance P derivatives are particularly noteworthy in the context of neurodegenerative diseases.

Alzheimer's Disease

- Mechanism : Substance P has been shown to influence amyloid-beta peptide aggregation, a hallmark of Alzheimer's disease (AD). Prolyl(2)-tryptophan(7,9)- can inhibit prolyl endopeptidase (PEP), an enzyme involved in the processing of amyloid precursor protein .

- Case Studies : In transgenic models of AD, administration of PEP-inhibitory peptides demonstrated a delay in paralysis and cognitive decline associated with amyloid-beta toxicity . This highlights the potential for using substance P derivatives as therapeutic agents in AD.

Parkinson's Disease

- Research Findings : Similar to AD, substance P levels have been found altered in Parkinson’s disease patients. The modulation of substance P activity may offer neuroprotective benefits by reducing neuroinflammation and oxidative stress associated with dopaminergic neuron degeneration .

- Experimental Evidence : In vitro studies indicate that prolyl(2)-tryptophan(7,9)- can enhance neuronal survival under stress conditions by mitigating reactive oxygen species (ROS) production .

Summary Table of Applications

Mechanism of Action

Substance P, prolyl(2)-tryptophan(7,9)-, exerts its effects by binding to neurokinin receptors (NKRs), primarily the NK1 receptor. This interaction activates intracellular signaling pathways, including the inositol trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine monophosphate (cAMP) pathways. These pathways lead to the release of secondary messengers, resulting in various physiological responses such as pain transmission, inflammation, and vasodilation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Substance P Analogs

Key Findings:

Enzymatic Stability: D-amino acid substitutions (e.g., D-Pro2, D-Trp7,9) reduce degradation by proteases like PREP, which targets L-proline and aromatic residues . Truncated analogs (e.g., 4-11 or 6-11 fragments) may lose susceptibility to aminopeptidases but retain receptor-binding regions .

Receptor Binding and Activity :

- NK1 Antagonists : [D-Pro2,D-Trp7,9]-Substance P shows antagonistic activity by blocking Substance P binding to NK1 receptors, likely due to steric hindrance from D-Trp7,9 and conformational rigidity from D-Pro2 .

- NK1 Agonists : Analogs like (SAR9,MET(O2)11)-Substance P incorporate sarcosine (Sar) at position 9, enhancing agonist activity through improved receptor interaction .

However, Gly9→Trp may distort the peptide’s C-terminal conformation, affecting signaling . Proline Modifications: D-Pro2 analogs resist PREP cleavage, prolonging half-life in vivo .

Biological Activity

Substance P (SP) is a neuropeptide belonging to the tachykinin family, which plays a significant role in various physiological processes, including pain transmission, inflammation, and neurogenic responses. The specific compound Substance P, prolyl(2)-tryptophan(7,9)- is an analogue of SP that has garnered attention for its unique biological activities and potential therapeutic applications.

The biological activity of Substance P is primarily mediated through its interaction with neurokinin receptors (NKRs), particularly the NK1 receptor (NK1R). These receptors are G protein-coupled receptors (GPCRs) that activate intracellular signaling pathways upon binding with SP. The activation of NK1R leads to:

- Increased intracellular calcium levels via the inositol trisphosphate (IP3) pathway.

- Activation of phospholipase C , which enhances the production of diacylglycerol (DAG).

- Modulation of cyclic adenosine monophosphate (cAMP) levels, which varies depending on the cell type involved .

The binding of SP to NKRs results in a rapid internalization of the receptor, followed by either degradation or recycling back to the cell surface. This process is influenced by various cytokines and can affect the cellular response to subsequent SP signaling .

Biological Activities and Implications

Substance P and its analogues have been implicated in numerous biological functions and pathologies:

- Pain Modulation : SP is crucial in transmitting pain signals in the central nervous system. It is released from primary afferent neurons and acts on spinal cord neurons to enhance pain perception .

- Inflammation : SP promotes neurogenic inflammation by increasing vascular permeability and stimulating mast cell degranulation. This effect is significant in conditions such as asthma and chronic bronchitis .

- Mood Disorders : Research indicates a link between SP levels and psychiatric conditions such as depression and anxiety. Inhibitors of SP signaling have shown promise in reducing symptoms associated with these disorders .

Case Studies

Several studies have investigated the effects of Substance P analogues on various conditions:

Research Findings

Recent investigations into the biological activity of prolyl(2)-tryptophan(7,9)- substance P have highlighted its role as a potent modulator of SP's effects:

- Neuroprotective Effects : Studies suggest that certain tryptophan-containing peptides may inhibit prolyl endopeptidase (PEP), potentially modulating neuroprotective pathways .

- Chronic Pain Management : The use of SP antagonists has been explored for managing chronic pain conditions, showing efficacy in reducing nociceptive responses .

Q & A

Q. How can researchers ensure statistical rigor and ethical compliance when studying this peptide in preclinical models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.